molecular formula C9H12N2O2 B1386405 4-amino-N-methoxy-N-methylbenzamide CAS No. 186252-52-8

4-amino-N-methoxy-N-methylbenzamide

Cat. No.: B1386405
CAS No.: 186252-52-8
M. Wt: 180.2 g/mol
InChI Key: ROFBHESDAGOUAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-methoxy-N-methylbenzamide is a chemical compound with the molecular formula C9H12N2O2 It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-methoxy-N-methylbenzamide typically involves the reaction of 4-aminobenzoic acid with N-methoxy-N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed:

    Oxidation: Nitro derivatives of the benzamide.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

4-Amino-N-methoxy-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    N-Methoxy-N-methylbenzamide: Similar structure but lacks the amino group.

    4-Amino-N-methylbenzamide: Similar structure but lacks the methoxy group.

    4-Amino-2-chloro-N-methoxy-N-methylbenzamide: Similar structure with an additional chloro group.

Uniqueness: 4-Amino-N-methoxy-N-methylbenzamide is unique due to the presence of both the amino and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-amino-N-methoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11(13-2)9(12)7-3-5-8(10)6-4-7/h3-6H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFBHESDAGOUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656246
Record name 4-Amino-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186252-52-8
Record name 4-Amino-N-methoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N-methoxy-N-methylbenzamide
Reactant of Route 2
4-amino-N-methoxy-N-methylbenzamide
Reactant of Route 3
Reactant of Route 3
4-amino-N-methoxy-N-methylbenzamide
Reactant of Route 4
Reactant of Route 4
4-amino-N-methoxy-N-methylbenzamide
Reactant of Route 5
Reactant of Route 5
4-amino-N-methoxy-N-methylbenzamide
Reactant of Route 6
Reactant of Route 6
4-amino-N-methoxy-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.